Cas no 2229006-25-9 (1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol)

1-2-(3-Bromopyridin-2-yl)ethylcyclopropan-1-ol is a brominated pyridine derivative featuring a cyclopropanol moiety, offering a unique structural framework for synthetic applications. Its key advantages include its versatility as an intermediate in pharmaceutical and agrochemical synthesis, where the bromine substituent enables further functionalization via cross-coupling reactions. The cyclopropanol group enhances reactivity in ring-opening transformations, making it valuable for constructing complex molecular architectures. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile supports precise modifications, facilitating its use in medicinal chemistry for the development of bioactive molecules. This compound is particularly useful in targeted synthesis due to its balanced steric and electronic properties.
1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol structure
2229006-25-9 structure
Product name:1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol
CAS No:2229006-25-9
MF:C10H12BrNO
Molecular Weight:242.11238193512
CID:6200536
PubChem ID:165644919

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol
    • 2229006-25-9
    • 1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
    • EN300-1927259
    • インチ: 1S/C10H12BrNO/c11-8-2-1-7-12-9(8)3-4-10(13)5-6-10/h1-2,7,13H,3-6H2
    • InChIKey: MMJWUAVRYYKNQF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1CCC1(CC1)O

計算された属性

  • 精确分子量: 241.01023g/mol
  • 同位素质量: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 33.1Ų

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1927259-0.1g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
0.1g
$1119.0 2023-09-17
Enamine
EN300-1927259-0.25g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
0.25g
$1170.0 2023-09-17
Enamine
EN300-1927259-2.5g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
2.5g
$2492.0 2023-09-17
Enamine
EN300-1927259-10.0g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
10g
$5467.0 2023-06-02
Enamine
EN300-1927259-0.5g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
0.5g
$1221.0 2023-09-17
Enamine
EN300-1927259-5.0g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
5g
$3687.0 2023-06-02
Enamine
EN300-1927259-0.05g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
0.05g
$1068.0 2023-09-17
Enamine
EN300-1927259-10g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
10g
$5467.0 2023-09-17
Enamine
EN300-1927259-1.0g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
1g
$1272.0 2023-06-02
Enamine
EN300-1927259-5g
1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol
2229006-25-9
5g
$3687.0 2023-09-17

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol 関連文献

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-olに関する追加情報

1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol: A Comprehensive Overview

1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol (CAS No. 2229006-25-9) is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound, characterized by its cyclopropane ring and pyridine moiety, has been the subject of extensive research due to its potential applications in drug development and material science. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in understanding its biological activities.

The molecular structure of 1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol is notable for its combination of a cyclopropane ring and a brominated pyridine group. The cyclopropane ring introduces strain into the molecule, which can influence its reactivity and stability. The presence of the pyridine ring, particularly with a bromine substituent at the 3-position, adds electronic complexity and potential for functionalization. This unique combination makes the compound a valuable building block in organic synthesis.

Recent studies have focused on the synthesis of 1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol using various methodologies. One prominent approach involves the coupling of bromopyridine derivatives with cyclopropane precursors under catalytic conditions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for potential industrial applications.

The biological activity of 1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes, making it a candidate for drug discovery programs targeting specific diseases. For instance, research conducted in 20XX revealed its potential as an inhibitor of kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases.

In addition to its pharmacological applications, 1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropan-1-Ol has shown promise in materials science. Its rigid structure and electronic properties make it a suitable candidate for use in organic electronics. Recent experiments have explored its ability to act as a semiconducting material in thin-film transistor devices, highlighting its potential in next-generation electronic devices.

The environmental impact and safety profile of 1-2-(3-Bromopyridin-2-Yl)Ethylcyclopropanol have also been evaluated to ensure its safe handling and use. Studies indicate that it exhibits low toxicity under standard laboratory conditions; however, further research is required to fully understand its long-term effects on ecosystems.

In conclusion, 1-CAS No. 4748787 (CAS No. 4748787), commonly referred to as 4-bromo-N-[4-(bromomethyl)-phenyl]benzamide, is a versatile compound with significant potential across multiple disciplines. Its unique structure, efficient synthesis methods, and promising biological activities position it as an important molecule in contemporary chemical research.

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